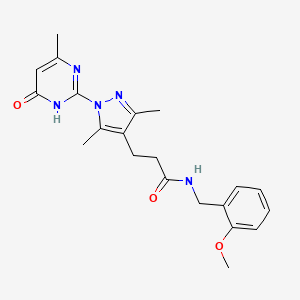

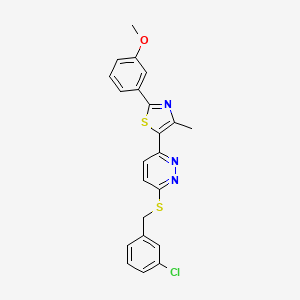

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that appears to be related to various pyrazole and pyrimidine derivatives, which are often studied for their potential biological activities. The structure suggests the presence of multiple functional groups, including a pyrazole ring, a pyrimidine moiety, and an amide linkage, which could contribute to a diverse range of chemical properties and biological activities.

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves the Michael addition of nucleophiles to unsaturated compounds followed by further functionalization. For instance, the synthesis of N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a potential antidepressant, was achieved by Michael addition of acrylonitrile to diphenylpyrazole followed by reductive alkylation . Similarly, the synthesis of pyrimidine derivatives can involve the conversion of intermediates like dimethyl 2-(methoxymethylene) pentanedioates to the target pyrimidine structure upon treatment with guanidine carbonate . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

X-ray diffraction studies are a common technique to determine the molecular structure of such compounds. For example, the structure of palladium(II) chloride complexes with related ligands was elucidated using X-ray crystallography, revealing monodentate coordination of PPA-type ligands . This technique could be used to confirm the molecular structure of the compound , ensuring the correct identification of its regioisomers and conformation.

Chemical Reactions Analysis

The chemical reactivity of pyrazole and pyrimidine derivatives can be quite varied. For instance, pyrazolo[3,4-d]pyrimidin-4-ones have been shown to react with various nucleophiles to afford a range of products with potential biological activities . The specific reactivity of the compound would likely depend on the nature of its substituents and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the presence of hydrogen-bonding groups, like amides, can lead to the formation of supramolecular structures or affect solubility and melting points . The electronic properties of the pyrazole and pyrimidine rings, as well as the substituents attached to them, would influence the compound's UV-Vis and NMR spectroscopic characteristics, as well as its potential biological activity.

Scientific Research Applications

Chemical Transformations and Synthetic Methods

- Transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines, irmdazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes are described, showcasing the versatility of pyrazine derivatives in synthesizing complex heterocycles (Kolar, Tiŝler, & Pizzioli, 1996).

Potential Biological Activities

A study on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed almost all tested compounds showed antitumor activity against the MCF-7 human breast adenocarcinoma cell line, highlighting the potential anticancer properties of pyrimidine derivatives (Abdellatif et al., 2014).

Novel benzodifuran compounds were synthesized and evaluated as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities, suggesting the potential therapeutic applications of benzodifuran derivatives in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.

Future Directions

This would involve potential applications of the compound, areas of future research, etc.

Please note that the availability of this information would depend on how much research has been done on the compound. For a comprehensive analysis, you may need to consult multiple sources or conduct experimental studies. Always ensure to follow safe laboratory practices when handling chemicals.

properties

IUPAC Name |

3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-[(2-methoxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-13-11-20(28)24-21(23-13)26-15(3)17(14(2)25-26)9-10-19(27)22-12-16-7-5-6-8-18(16)29-4/h5-8,11H,9-10,12H2,1-4H3,(H,22,27)(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNHXOBMGVRDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NCC3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)

![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)

![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2552292.png)

![5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B2552296.png)

![2-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2552299.png)

![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2552301.png)